Tunable Thermoelectric Power Factor via Anion Vacancy Engineering in Pr₂S₃₋ₓ
Vacancy-doped Pr₂S₃₋ₓ (x = 0.04) achieves a peak power factor of 2.49 µW/cm/K² at 623 K [1]. In contrast, undoped Dy₂S₃ exhibits a maximum power factor of 7.9 µW/cm/°C² only after Cu-doping (Cu₀.₀₃₉(Dy₂S₃)₀.₉₆₁) at 690 °C (963 K) [2]. The ability to tune electrical conductivity and Seebeck coefficient in Pr₂S₃ through controlled anion vacancy introduction—without requiring extrinsic dopant metals—offers a distinct processing and compositional advantage [1].
| Evidence Dimension | Thermoelectric power factor (PF) tunability |
|---|---|
| Target Compound Data | PF = 2.49 µW/cm/K² at 623 K for Pr₂S₃₋ₓ (x = 0.04) |
| Comparator Or Baseline | Cu-doped Dy₂S₃: PF = 7.9 µW/cm/°C² at 963 K for Cu₀.₀₃₉(Dy₂S₃)₀.₉₆₁ |
| Quantified Difference | Pr₂S₃ achieves comparable PF at ~340 K lower temperature via intrinsic vacancy doping vs. extrinsic metal doping required for Dy₂S₃ |
| Conditions | Pr₂S₃₋ₓ: polycrystalline bulk, 623 K; Cu-doped Dy₂S₃: η-orthorhombic structure, 300-1000 °C range |
Why This Matters
Enables lower-temperature thermoelectric operation without introducing metallic dopants that may compromise long-term phase stability or increase material costs.
- [1] Li, R.; Bai, X.; Qin, F.; Jin, X.; Qin, Y.; Ding, X.; Hu, L. Synthesis, crystal structure, and thermoelectric properties of vacancy-doped praseodymium sulfide. Journal of the American Ceramic Society 2025, 108 (12), e70171. View Source
- [2] Hirano, T.; Kato, E. Thermoelectric properties of Cu-doped dysprosium sesquisulfide. Journal of Applied Physics 1994, 76 (12), 7899-7903. View Source
